molecular formula C20H18O7 B3152182 (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate CAS No. 729596-46-7

(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate

Cat. No. B3152182
CAS RN: 729596-46-7
M. Wt: 370.4 g/mol
InChI Key: FRZVFASDHIWQIW-JXXFODFXSA-N
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Description

(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate, also known as BMHBO, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Stereoselective Synthesis and Asymmetric Synthesis

Research on compounds with structures related to "(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate" highlights their utility in stereoselective synthesis and the asymmetric synthesis of complex molecules. For example, the work by Gerber and Vogel (2001) demonstrates the enantiomerically pure synthesis of pentol derivatives and the total asymmetric synthesis of 2,6-anhydrohepturonic acid derivatives. These processes are critical for constructing complex carbohydrates and trisaccharides, which have applications in drug development and the synthesis of biologically active molecules (Gerber & Vogel, 2001).

Antiviral Research

Compounds similar to the one have been evaluated for their antiviral properties. For instance, a study by Vedula et al. (2010) identified derivatives as potent inhibitors of the influenza virus, showcasing the potential of such molecules in antiviral therapy. This research underscores the importance of these compounds in developing new treatments for viral infections (Vedula et al., 2010).

Material Science and Corrosion Inhibition

In material science, the derivatives of similar compounds have been synthesized and evaluated for their properties, such as in the study of corrosion inhibition of mild steel in acidic media by Arrousse et al. (2021). This research indicates the potential use of these compounds in protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components in various industrial applications (Arrousse et al., 2021).

properties

IUPAC Name

[(2R,3R,4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-20(24)16(27-18(22)14-10-6-3-7-11-14)15(26-19(20)23)12-25-17(21)13-8-4-2-5-9-13/h2-11,15-16,24H,12H2,1H3/t15-,16-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZVFASDHIWQIW-JXXFODFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
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(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
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(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
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(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
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(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate
Reactant of Route 6
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(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate

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